molecular formula C18H15ClN2O3S B417381 (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 1164460-48-3

(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

Cat. No. B417381
CAS RN: 1164460-48-3
M. Wt: 374.8g/mol
InChI Key: IXFQLZPFUBKDAA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. It is a thiazolone derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and bacteria by interfering with their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one in lab experiments include its potential as a new drug candidate, its ability to inhibit the growth of cancer cells, and its broad-spectrum antimicrobial activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Developing new derivatives of the compound with improved pharmacological properties.
3. Investigating the potential of the compound as a treatment for other diseases, such as Alzheimer's and Parkinson's.
4. Studying the mechanism of action of the compound in more detail to better understand its effects on cancer cells and bacteria.
5. Conducting clinical trials to determine the optimal dosage and administration of the compound in humans.
Conclusion:
In conclusion, (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a thiazolone derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the medical field.

Synthesis Methods

The synthesis of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one has been achieved using different methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde and 5-(furan-2-yl)-2-thioxothiazolidin-4-one in the presence of morpholine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

The potential applications of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one in scientific research are diverse. It has been studied for its antibacterial, antifungal, and anticancer properties. The compound has also been used in the development of new drugs and has shown promising results in preclinical studies.

properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFQLZPFUBKDAA-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

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